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Compound of Interest

2-[(4-Chlorophenyl)Sulfonyl]Acetic
Acid

Cat. No. B1345178

Compound Name:

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 2-[(4-
Chlorophenyl)Sulfonyl]Acetic Acid. This compound is of interest in medicinal chemistry and
materials science, and accurate spectroscopic characterization is essential for its identification,
purity assessment, and structural elucidation in research and development.

Chemical Structure and Properties
» Molecular Formula: CsH7ClO4S

e Molecular Weight: 234.66 g/mol

o CAS Number: 3405-89-8

o Appearance: Typically a white to off-white solid.

Spectroscopic Data Summary

The following tables summarize the predicted and reported spectroscopic data for 2-[(4-
Chlorophenyl)Sulfonyl]Acetic Acid.
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Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: *H NMR (Proton NMR) Data (Predicted)

Chemical Shift (8)

Multiplicity Integration Assignment
Ppm
~10-12 Broad Singlet 1H -COOH
79 Doublet oH Aromatic (ortho to -
S02)
76 Doublet oH Aromatic (meta to -
S0z2)
~4.3 Singlet 2H -CHz-
Table 2: 13C NMR (Carbon NMR) Data (Predicted)
Chemical Shift (8) ppm Assignment
~168 C=0 (Carboxyl)
~141 Aromatic (C-Cl)
~139 Aromatic (C-SO2)
~130 Aromatic (CH)
~129 Aromatic (CH)
~60 -CHa-
Infrared (IR) Spectroscopy
Table 3: IR Absorption Data (Predicted)
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Wavenumber (cm~?) Intensity Assignment
3300-2500 Broad O-H stretch (Carboxylic Acid)
1725-1700 Strong C=0 stretch (Carboxylic Acid)
S=0 asymmetric stretch
1350-1300 Strong
(Sulfone)
S=0 symmetric stretch
1160-1120 Strong
(Sulfone)
1100-1000 Medium C-Cl stretch (Aromatic)
1585, 1475 Medium C=C stretch (Aromatic Ring)

Mass Spectrometry (MS)

Table 4. Mass Spectrometry Data (Predicted)

m/z Ratio Assignment
[M]* Molecular ion peak, showing characteristic
234/236 _
3:1 isotope pattern for Cl
189/191 [M - COOH]J*
175/177 [M - CH2COOH]* or [CI-Ph-SOz]*
111/113 [CI-Ph]*

Experimental Protocols

The following are detailed methodologies for obtaining the spectroscopic data presented

above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain *H and 3C NMR spectra for structural elucidation.
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e Sample Preparation: Dissolve approximately 10-20 mg of 2-[(4-
Chlorophenyl)Sulfonyl]Acetic Acid in 0.5-0.7 mL of a suitable deuterated solvent (e.qg.,
DMSO-ds, CDCIs). The choice of solvent may affect the chemical shift of the acidic proton.

e Instrumentation: A 400 MHz or higher field NMR spectrometer.
o Data Acquisition:

o 'H NMR: Acquire the spectrum with a sufficient number of scans to achieve a good signal-
to-noise ratio. The spectral width should be set to cover the range of 0-15 ppm.

o 13C NMR: Acquire the spectrum using a proton-decoupled pulse sequence. A larger
number of scans will be required compared to *H NMR. The spectral width should be set
to cover the range of 0-200 ppm.

o Data Processing: Process the raw data by applying Fourier transformation, phase correction,
and baseline correction. Chemical shifts are referenced to the residual solvent peak or an
internal standard (e.g., TMS).

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.
o Methodology (Attenuated Total Reflectance - ATR):

o Sample Preparation: Ensure the ATR crystal (typically diamond or germanium) is clean by
wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely. Place
a small amount (a few milligrams) of the solid 2-[(4-Chlorophenyl)Sulfonyl]Acetic Acid
powder directly onto the ATR crystal.

o Data Acquisition: Lower the ATR press to ensure firm and even contact between the
sample and the crystal. Record a background spectrum of the empty, clean ATR crystal.
Acquire the sample spectrum over the range of 4000-400 cm~1. Typically, 16-32 scans are
co-added to improve the signal-to-noise ratio. The final spectrum is presented in terms of
transmittance or absorbance.

Mass Spectrometry (MS)
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Objective: To determine the molecular weight and fragmentation pattern of the molecule.
o Methodology (Electron lonization - El):

o Sample Introduction: Introduce a small amount of the sample into the mass spectrometer,
typically via a direct insertion probe or after separation by gas chromatography (if the
compound is sufficiently volatile and thermally stable).

o lonization: Bombard the sample with a beam of high-energy electrons (typically 70 eV) to
induce ionization and fragmentation.

o Mass Analysis: The resulting positively charged ions are accelerated and separated based
on their mass-to-charge (m/z) ratio by a mass analyzer (e.g., quadrupole or time-of-flight).

o Detection: The detector records the abundance of each ion at a specific m/z value,
generating the mass spectrum. The characteristic isotopic pattern of chlorine (3*Cl and 3’Cl
in an approximate 3:1 ratio) should be observable for chlorine-containing fragments.

Workflow and Logical Diagrams

The following diagrams illustrate the general workflow for the spectroscopic analysis of a
chemical compound like 2-[(4-Chlorophenyl)Sulfonyl]Acetic Acid.

© 2025 BenchChem. All rights reserved. 5/8 Tech Support


https://www.benchchem.com/product/b1345178?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1345178?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE

Foundational & Exploratory
Check Availability & Pricing

Sample Preparation

(2-[(4-ChIorophenyI)SuIfonyI]Acetic Acid

Dissolve in Place on Direct insertion
deuterated solyent TR crystal or GC inlet

NMR Spectroscopy IR Spectroscopy Mass Spectrometry
(*H, 13C) (ATR) (El

Data

(Purity AssessmenD

[nterpretation

AP(Structural EIucidatior)

Click to download full resolution via product page

Workflow for Spectroscopic Analysis.

© 2025 BenchChem. All rights

reserved. 6/8 Tech Support


https://www.benchchem.com/product/b1345178?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1345178?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

NMR Signals

Aromatic Protons
(~7.6-7.9 ppm)

Lo

corresponds to

Methylene Protons
corresponds to (~4.3 ppm)

Carboxyl Proton
corresponds to (~10-12 ppm)

.

IR Absorptions

] q exhibits Sulfonyl S=O
2-[(4-Chlorophenyl)Sulfonyl]Acetic Acid ( (~1350, ~1160 cm-1) )

exhibits

Carboxyl C=0

(~1710 cm?)
exhibits

Carboxyl O-H

(3300-2500 cm~)
MS Fragments
generates

fragments to
Molecular lon [CI-Ph-SOz]*
(m/z 234/236)
fragments to
P [M- COOHJ*

Click to download full resolution via product page

Spectroscopic Data Relationships.
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 To cite this document: BenchChem. [Spectroscopic Profile of 2-[(4-
Chlorophenyl)Sulfonyl]Acetic Acid: A Technical Guide]. BenchChem, [2025]. [Online PDF].
Available at: [https://www.benchchem.com/product/b1345178#2-4-chlorophenyl-sulfonyl-
acetic-acid-spectroscopic-data-nmr-ir-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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